

# Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitroaniline: A Technical Overview

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## Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Bromo-4-fluoro-6-nitroaniline** (CAS Number: 10472-88-5). While a complete set of publicly available experimental spectra for this specific compound is not readily available, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on data from structurally related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **2-Bromo-4-fluoro-6-nitroaniline** in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, characteristic IR absorption bands, and expected mass-to-charge ratios for the molecular ion in mass spectrometry. These predictions are derived from the analysis of similar compounds, including various bromo-, fluoro-, and nitro-substituted anilines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Proton NMR): The  $^1\text{H}$  NMR spectrum is expected to show two aromatic protons. Due to the electronegativity of the fluorine and nitro groups and the anisotropic effect of the bromine atom, these protons will appear as doublets in the downfield region of the spectrum. The coupling constants will be indicative of their meta relationship.

Predicted $^1\text{H}$ NMR Data	
Chemical Shift ( $\delta$ , ppm)	Multiplicity
8.1 - 8.3	d
7.8 - 8.0	d
5.0 - 6.0 (broad)	s

$^{13}\text{C}$  NMR (Carbon NMR): The  $^{13}\text{C}$  NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are influenced by the nature of the substituents. The carbon atoms attached to the bromine, fluorine, and nitro groups will have characteristic chemical shifts.

Predicted $^{13}\text{C}$ NMR Data	
Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-NH <sub>2</sub>	145 - 150
C-Br	110 - 115
C-H (meta to -NO <sub>2</sub> )	125 - 130
C-F	155 - 160 (d, $^1\text{J}_{\text{C-F}} \approx 240\text{-}250$ Hz)
C-H (ortho to -NO <sub>2</sub> )	120 - 125
C-NO <sub>2</sub>	140 - 145

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. The N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the C-F and C-Br stretching vibrations will be the most prominent features.

## Predicted IR Absorption Data

Functional Group	Characteristic Wavenumber (cm <sup>-1</sup> )
N-H Stretch (Amine)	3300 - 3500
C-H Stretch (Aromatic)	3000 - 3100
NO <sub>2</sub> Asymmetric Stretch	1520 - 1560
NO <sub>2</sub> Symmetric Stretch	1340 - 1370
C=C Stretch (Aromatic)	1450 - 1600
C-F Stretch	1200 - 1250
C-Br Stretch	550 - 650

## Mass Spectrometry (MS)

The mass spectrum of **2-Bromo-4-fluoro-6-nitroaniline** is expected to show a prominent molecular ion peak (M<sup>+</sup>). Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity will also be observed, which is a characteristic feature of bromine-containing compounds.

## Predicted Mass Spectrometry Data

Ion	Expected m/z
[M] <sup>+</sup>	234
[M+2] <sup>+</sup>	236

## Experimental Protocols

While specific experimental protocols for **2-Bromo-4-fluoro-6-nitroaniline** are not available, the following are general methodologies that would be employed for its spectroscopic analysis.

NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of the sample would be dissolved in a deuterated solvent such as deuteriochloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- **Data Acquisition:** Standard pulse sequences would be used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

#### IR Spectroscopy:

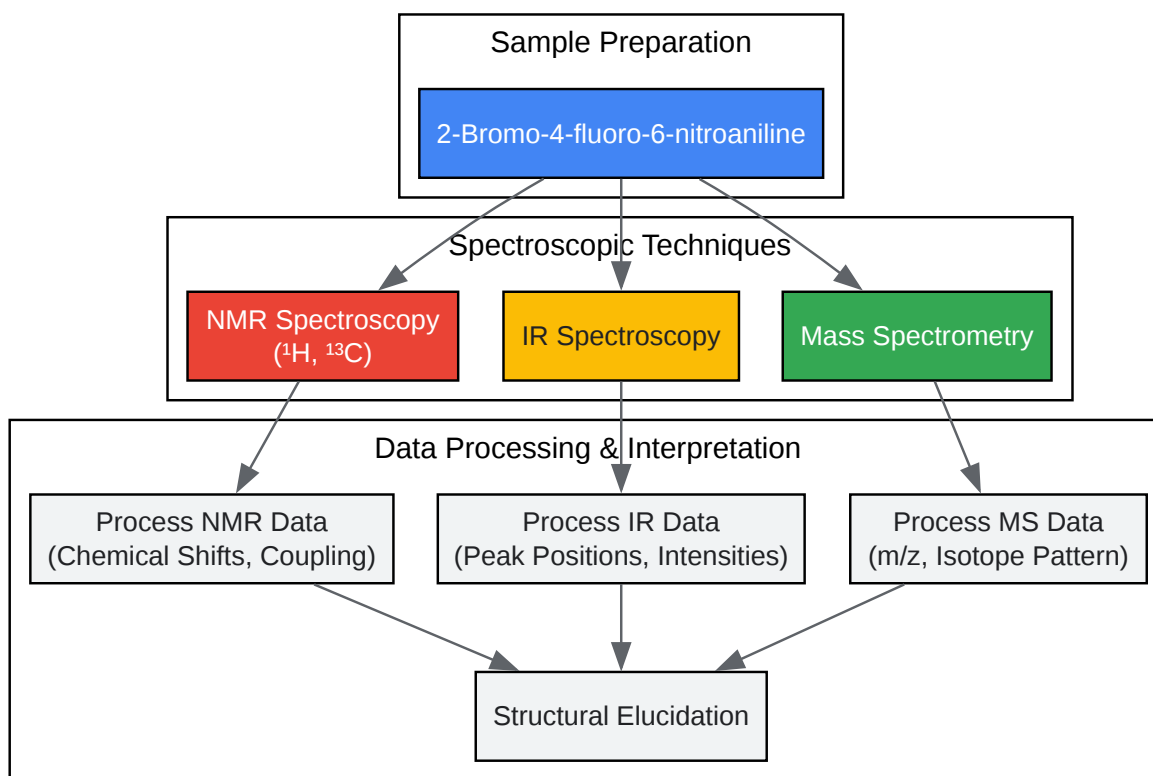
- **Sample Preparation:** The solid sample would be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum would be recorded in the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).

#### Mass Spectrometry:

- **Sample Introduction:** The sample would be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Electron ionization (EI) is a common technique for this type of molecule.
- **Analysis:** The ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4-fluoro-6-nitroaniline**.



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Caption: Workflow of Spectroscopic Analysis.

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